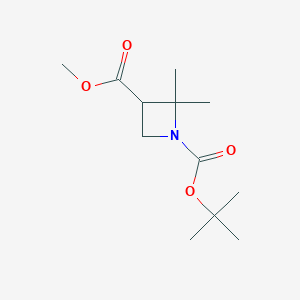

1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate

Description

This compound (CAS: Not explicitly listed in evidence; supplier data in ) is a sterically hindered azetidine derivative featuring a four-membered ring with two methyl groups at the 2-position and dual ester functionalities (tert-butyl and methyl). Its structural rigidity and electron-withdrawing ester groups make it a valuable intermediate in asymmetric synthesis, particularly for constructing spirocyclic frameworks and bioactive molecules.

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2,2-dimethylazetidine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-8(9(14)16-6)12(13,4)5/h8H,7H2,1-6H3 |

InChI Key |

FFOAPKQEBSIBQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1C(=O)OC(C)(C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methyl azetidine-1,3-dicarboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and methylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Research :

- Studies have shown that derivatives of azetidine compounds can exhibit anticancer properties. For instance, a related compound demonstrated cytotoxic activity against various cancer cell lines, including MDA-MB-231 and LNCaP, with mechanisms involving apoptosis induction and mitochondrial membrane potential disruption .

- Case Study : A synthesized derivative exhibited an IC50 value of 16.63 μM against Caco-2 cancer cells, suggesting significant anticancer activity .

-

Drug Development :

- The unique structural features of 1-(tert-butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate make it a candidate for developing new pharmaceuticals targeting specific biological pathways. Its ability to interact with biological molecules is critical for assessing safety and efficacy in drug formulations.

Applications in Organic Synthesis

- Building Block for Complex Molecules :

-

Synthesis of Other Compounds :

- The compound can be utilized to synthesize other derivatives with modified biological activities. For example, it can react with electrophiles to form new azetidine derivatives that may have enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Core Structural Differences

The table below compares the target compound with structurally related azetidine, piperidine, and piperazine derivatives:

Key Observations :

- Ring Size : Azetidine derivatives (four-membered rings) exhibit higher ring strain than piperidine/piperazine analogs, influencing reactivity and stability .

- Functional Groups : The presence of aryl or allyl groups (e.g., in 3a or S31-1 ) modifies electronic properties and chiral induction capabilities.

Physicochemical Properties

Notes:

- The target compound’s steric bulk may lower solubility in polar solvents compared to less hindered analogs.

Biological Activity

1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H23NO4

- Molecular Weight : 253.33 g/mol

- CAS Number : 181269-69-2

The compound features a tert-butyl group, a methyl group, and two carboxylate functionalities that contribute to its chemical reactivity and potential biological activity.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems. In vitro assays have demonstrated a decrease in pro-inflammatory cytokines when cells are treated with the compound .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses and oxidative stress. For example, it has been noted to reduce the activity of cyclooxygenase (COX) enzymes in cell-based assays .

- Regulation of Gene Expression : Studies have shown that treatment with this compound can lead to alterations in the expression of genes associated with inflammation and oxidative stress response pathways. This suggests a potential role in gene regulation mechanisms .

Case Studies and Experimental Findings

Several studies have focused on the biological effects of this compound:

- Cell Culture Studies : In experiments using human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability under oxidative stress conditions. The IC50 value was determined to be approximately 50 µM for protective effects against hydrogen peroxide-induced cytotoxicity .

- Animal Models : In vivo studies using animal models of inflammation have shown that administration of this compound significantly reduces swelling and pain associated with induced arthritis. The results indicated a reduction in paw edema by approximately 40% compared to controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step pathways, including azetidine ring formation and selective carboxylation. For example, tert-butyl and methyl ester groups can be introduced via nucleophilic substitution or esterification under anhydrous conditions. Protection-deprotection strategies (e.g., using tert-butoxycarbonyl groups) are critical to prevent side reactions. Reaction optimization may require temperature control (−78°C to room temperature) and catalysts like DMAP (4-dimethylaminopyridine) for efficient coupling .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound’s structure and purity?

- Methodological Answer :

- NMR : Use high-field (≥400 MHz) instruments to resolve overlapping signals from azetidine protons. ¹H NMR should confirm tert-butyl (δ ~1.2–1.4 ppm) and methyl ester (δ ~3.6–3.8 ppm) groups. ¹³C NMR can distinguish carbonyl carbons (δ ~165–175 ppm) and quaternary carbons in the azetidine ring .

- IR : Analyze carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹) to confirm ester functionalities. Azetidine ring vibrations may appear at ~1200–1300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with a theoretical mass (e.g., calculated via software like ChemDraw) to validate purity .

Q. What factors influence the compound’s stability during storage and handling?

- Methodological Answer : Stability is sensitive to moisture, light, and temperature. Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent hydrolysis of ester groups. Regular TLC or HPLC monitoring is advised to detect degradation (e.g., ester hydrolysis products). Pre-experiment purity checks via melting point or NMR are critical .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the azetidine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states and energetics for ring-opening or functionalization. Quantum mechanical/molecular mechanical (QM/MM) simulations can explore solvent effects. Reaction path search algorithms (e.g., GRRM) combined with experimental validation (e.g., kinetic studies) refine predictions .

Q. What experimental design frameworks (e.g., factorial design) optimize reaction conditions for derivatives?

- Methodological Answer : A 2³ factorial design can systematically vary temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 0°C | 25°C |

| Catalyst (mol%) | 5% | 15% |

| Solvent | THF | DCM |

| Post-analysis via ANOVA determines significant factors and interactions . |

Q. How to resolve contradictions between experimental and theoretical data (e.g., stereochemical outcomes)?

- Methodological Answer :

- Data Triangulation : Cross-validate computational predictions (e.g., stereochemistry via DFT) with experimental techniques like X-ray crystallography or NOESY NMR.

- Error Analysis : Assess systematic errors in computational models (e.g., basis set limitations) or experimental artifacts (e.g., solvent polarity effects on reaction pathways).

- Iterative Refinement : Adjust computational parameters (e.g., solvation models) based on empirical data, creating a feedback loop for model improvement .

Methodological Resources

- Computational Chemistry : Use COMSOL Multiphysics for reaction simulation and AI-driven optimization (e.g., neural networks for condition screening) .

- Data Management : Implement ELN (Electronic Lab Notebook) systems with encryption to secure experimental datasets .

- Comparative Analysis : Apply MIPVU methodology for systematic metaphor identification in theoretical frameworks, enhancing clarity in hypothesis formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.